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Compound of Interest

Compound Name: 3-Bromo-6-chloropicolinamide

Cat. No.: B1510291 Get Quote

An In-Depth Technical Guide to 3-Bromo-6-chloropicolinamide for Advanced Research

Introduction: Unveiling a Privileged Heterocyclic
Scaffold
In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds

form the bedrock of countless therapeutic agents and functional materials.[1] Among these,

pyridine derivatives are particularly prominent due to their unique electronic properties and

ability to engage in hydrogen bonding, making them exceptional pharmacophores.[2][3] This

guide focuses on a specific, highly functionalized derivative: 3-Bromo-6-chloropicolinamide.

The strategic placement of a bromine atom, a chlorine atom, and a carboxamide group on the

picolinamide (pyridine-2-carboxamide) core creates a molecule of significant interest. The

halogen substituents act as both steric and electronic modulators and provide synthetic

handles for further derivatization through cross-coupling reactions.[4] The amide group is a

classic hydrogen bond donor/acceptor, critical for molecular recognition at biological targets.[4]

This combination of features makes 3-Bromo-6-chloropicolinamide a valuable building block

for generating libraries of novel compounds and a candidate for direct biological screening.[4]

This document, prepared for researchers and drug development professionals, provides a

comprehensive overview of the chemical structure, physicochemical properties, synthesis

methodologies, and potential applications of 3-Bromo-6-chloropicolinamide, grounded in

authoritative data and field-proven insights.
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Core Molecular Structure and Identification
The foundational identity of a chemical compound lies in its structure and universally

recognized identifiers. 3-Bromo-6-chloropicolinamide is a pyridine ring substituted at the 2-

position with a carboxamide group (-CONH₂), at the 3-position with a bromine atom (-Br), and

at the 6-position with a chlorine atom (-Cl).
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Caption: Chemical structure of 3-Bromo-6-chloropicolinamide.

The precise arrangement of these functional groups is cataloged by several key identifiers,

summarized in the table below.
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Identifier Value Source

CAS Number 1279821-55-4 [4][5]

IUPAC Name
3-bromo-6-chloropyridine-2-

carboxamide
[4]

Molecular Formula C₆H₄BrClN₂O [4][5]

Molecular Weight 235.46 g/mol [4]

Canonical SMILES
C1=CC(=NC(=C1Br)C(=O)N)C

l
[4]

InChI Key
LSZFSZUKHJAFRF-

UHFFFAOYSA-N
[4]

Physicochemical and Thermodynamic Properties
Understanding the physical and chemical properties of a compound is paramount for its

application in experimental settings, from reaction setup to formulation and biological assays.

Physical State and Solubility
3-Bromo-6-chloropicolinamide exists as a crystalline solid under ambient conditions.[4] Its

solubility profile is characteristic of a moderately lipophilic, polar organic molecule.
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Property Observation Rationale & Causality

Aqueous Solubility Low to moderate.

The presence of two halogen

atoms increases the

molecule's hydrophobic

character compared to the

parent picolinamide, thus

reducing water solubility.[4]

Polar Aprotic Solvents (DMSO,

DMF)
Excellent solubility.

These solvents effectively

solvate the molecule through

strong dipolar interactions with

the pyridine nitrogen and the

amide group.[4]

Polar Protic Solvents (Ethanol,

Methanol)
Moderate to high solubility.

The amide group can

participate in hydrogen

bonding with protic solvents,

facilitating dissolution.[4]

LogP (Octanol-Water Partition

Coefficient)
2.48

This value indicates moderate

lipophilicity, consistent with its

good solubility in organic

solvents and reduced solubility

in water.[4]

Thermal Properties
While specific, experimentally determined melting and boiling points for 3-Bromo-6-
chloropicolinamide are not readily available in public literature, analysis of related structures

provides valuable insight. The parent compound, picolinamide, exhibits melting points between

102-107°C.[4] It is expected that the increased molecular weight and stronger intermolecular

forces from the halogen substituents would result in a significantly higher melting point for 3-
Bromo-6-chloropicolinamide.

At elevated temperatures, typically above 200-300°C, thermal decomposition is expected to

occur, likely involving dehalogenation processes to yield hydrogen bromide, hydrogen chloride,

and various pyridine derivatives.[4]
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Synthesis and Methodologies
The synthesis of 3-Bromo-6-chloropicolinamide requires a strategic approach to achieve the

desired regiochemistry of the halogen and amide substituents.[4] While several routes are

possible, including direct halogenation of picolinamide precursors, a robust and scalable

method involves the synthesis of the key intermediate, 3-bromo-6-chloropyridine-2-carboxylic

acid, followed by amidation.[4][6]

A validated protocol for the synthesis of the precursor acid is derived from patent literature,

which focuses on safety and scalability by avoiding hypertoxic reagents like sodium cyanide.[6]

3-Bromo-6-chloropyridine Oxidation

Urea Peroxide,
TFAA 3-Bromo-6-chloropyridine

N-oxide CyanationTMSCN, TEA 3-Bromo-6-chloropyridine
-2-carbonitrile Hydrolysis

H₂SO₄ (conc.) 3-Bromo-6-chloropyridine
-2-carboxylic acid Amidation (e.g., SOCl₂, NH₄OH) 3-Bromo-6-chloropicolinamide
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Caption: Synthetic workflow from 3-Bromo-6-chloropyridine to the target amide.

Experimental Protocol: Synthesis of 3-Bromo-6-
chloropicolinamide
This protocol is presented in two parts: the synthesis of the carboxylic acid intermediate,

adapted from validated methods[6], and a standard subsequent amidation procedure.

Part A: Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid

Step 1: Oxidation to N-oxide.

Under an inert atmosphere and cooled in an ice bath, dissolve 3-bromo-6-chloropyridine

(1.0 eq) in a suitable solvent such as chloroform.

Add urea hydrogen peroxide (2.1 eq).

Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq) to the mixture while maintaining a low

temperature.
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Causality: TFAA activates the peroxide, forming a potent oxidizing agent that selectively

oxidizes the pyridine nitrogen to the N-oxide. The N-oxide is crucial for activating the C2

position for the subsequent nucleophilic attack.

Allow the reaction to stir for 10-12 hours, gradually warming to room temperature.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to

neutralize excess oxidant, followed by extraction with an organic solvent (e.g.,

dichloromethane).

Isolate the 3-bromo-6-chloropyridine N-oxide product after drying and solvent evaporation.

Step 2: Cyanation of the N-oxide.

Dissolve the N-oxide intermediate (1.0 eq) in an appropriate solvent.

Add triethylamine (TEA) followed by the cautious addition of trimethylsilyl cyanide

(TMSCN).

Causality: The N-oxide functionality activates the C2 position, making it susceptible to

nucleophilic attack by the cyanide anion. TMSCN is a safer and more manageable source

of cyanide than alkali metal cyanides.

Heat the reaction mixture as required to drive the reaction to completion.

Upon completion, perform an aqueous workup and extract the product, 3-bromo-6-

chloropyridine-2-carbonitrile.

Step 3: Hydrolysis to Carboxylic Acid.

Add the carbonitrile intermediate to concentrated sulfuric acid.

Heat the mixture (e.g., to 80-100°C) for 2-4 hours.

Causality: The strong acidic conditions and heat facilitate the complete hydrolysis of the

nitrile group (-CN) first to a primary amide and subsequently to the carboxylic acid (-

COOH).
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Carefully pour the cooled reaction mixture onto ice and collect the precipitated solid

product by filtration. Wash with cold water and dry to yield 3-bromo-6-chloropyridine-2-

carboxylic acid.

Part B: Amidation to 3-Bromo-6-chloropicolinamide

Step 4: Conversion to the Final Amide.

Suspend the carboxylic acid (1.0 eq) in a solvent like dichloromethane or toluene.

Add thionyl chloride (SOCl₂, ~1.5 eq) and a catalytic amount of DMF. Reflux the mixture

until the conversion to the acyl chloride is complete (monitored by IR or cessation of gas

evolution).

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly

reactive acyl chlorides. This intermediate is much more susceptible to nucleophilic attack

by ammonia than the parent acid.

Carefully remove the excess thionyl chloride under reduced pressure.

Dissolve the crude acyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a

cooled, concentrated solution of ammonium hydroxide.

Stir the reaction vigorously. A precipitate of the final product, 3-Bromo-6-
chloropicolinamide, should form.

Isolate the solid by filtration, wash with water to remove salts, and dry. Recrystallization

from a suitable solvent like ethanol may be performed for further purification.

Biological Activity and Applications in Research
The unique structural features of 3-Bromo-6-chloropicolinamide make it a compound of high

interest in pharmaceutical and agrochemical research.[4]
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Chemical Properties & Reactivity

Potential Applications

3-Bromo-6-chloropicolinamide Halogen Substituents (Br, Cl) Amide Group Pyridine Core

Electrophilic Nature Synthetic Handles
(Cross-Coupling) H-Bonding Capacity

Antimicrobial Agent DiscoveryAgrochemical Development Intermediate for Complex Synthesis Enzyme Inhibition Studies
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Caption: Relationship between structure, properties, and applications.

Pharmaceutical and Drug Discovery
Antimicrobial Potential: Research indicates that 3-Bromo-6-chloropicolinamide exhibits

biological activity and has been investigated as a potential antimicrobial agent against

various bacterial strains.[4] The halogenated pyridine scaffold is a known pharmacophore in

many antibacterial and antifungal drugs, and this compound represents a novel variation.[7]

[8]

Enzyme Inhibition: The structure suggests potential interactions with biological targets such

as enzymes.[4] The amide and pyridine nitrogen can coordinate with active site residues,

while the halogen atoms can occupy hydrophobic pockets, potentially leading to enzyme

inhibition. This makes it a candidate for screening in various therapeutic areas, including

oncology and inflammation.[4][7]

Scaffold for Medicinal Chemistry: As a functionalized intermediate, it is a valuable starting

point for creating diverse compound libraries.[9] The bromine atom is particularly suited for

Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce new aryl or alkyl

groups, allowing for systematic exploration of the structure-activity relationship (SAR).
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Agrochemical Research
The biological activity of pyridine derivatives is also highly relevant in agricultural chemistry.[4]

Compounds with this scaffold are explored for potential use as herbicides, fungicides, or

insecticides. 3-Bromo-6-chloropicolinamide could serve as a precursor for new

agrochemicals.[10]

Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 3-Bromo-6-chloropicolinamide
is not universally available, data from structurally related halogenated pyridines provides a

strong basis for safe handling protocols.[11][12] The compound should be treated as potentially

harmful if swallowed, inhaled, or in contact with skin.[12]

Personal Protective Equipment (PPE): Always wear safety glasses with side shields,

chemical-resistant gloves, and a lab coat.[11] If there is a risk of generating dust, use

respiratory protection.[11]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.[11][13] Avoid contact with skin and eyes. Wash hands thoroughly after

handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep

away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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